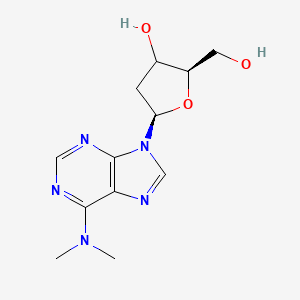

N6-Dimethyldeoxyadenosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H17N5O3 |

|---|---|

分子量 |

279.30 g/mol |

IUPAC 名称 |

(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H17N5O3/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,3-4H2,1-2H3/t7?,8-,9-/m1/s1 |

InChI 键 |

VTQCBUANIGZYLF-CFCGPWAMSA-N |

手性 SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3CC([C@H](O3)CO)O |

规范 SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |

产品来源 |

United States |

Foundational & Exploratory

The Biological Function of N6-Methyladenine in Mammalian DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyladenine (6mA or m6dA) is a DNA modification historically well-characterized in prokaryotes. However, recent advancements in sensitive detection methodologies have unveiled its presence and dynamic regulation in mammalian genomes, sparking significant interest in its potential as an epigenetic regulator. This technical guide provides a comprehensive overview of the biological functions of 6mA in mammals, with a particular focus on its roles in gene expression, mitochondrial function, and complex physiological processes. We delve into the enzymatic machinery responsible for its deposition and removal, present quantitative data on its abundance, and provide detailed protocols for its detection and mapping. Furthermore, this guide illustrates key signaling pathways involving 6mA, offering a valuable resource for researchers and professionals in drug development seeking to explore this emerging field of epigenetics. While the term N6,N6-Dimethyldeoxyadenosine is recognized, particularly in the context of RNA modifications, the predominant focus of current mammalian DNA research, and therefore this guide, is on the monomethylated form, N6-methyldeoxyadenosine (6mA).

Introduction to N6-Methyldeoxyadenosine (6mA) in Mammals

Once thought to be largely absent from mammalian DNA, N6-methyldeoxyadenosine (6mA) is now recognized as a legitimate, albeit low-abundance, epigenetic mark.[1] Its discovery has challenged the long-held dogma that DNA methylation in mammals is restricted to cytosine residues. Present in both nuclear and mitochondrial DNA (mtDNA), 6mA has been implicated in a variety of biological processes, from the regulation of gene expression and transposon activity to stress responses and the development of diseases such as cancer.[2][3] The levels of 6mA are dynamically regulated and vary across different tissues and developmental stages.[1]

A related modification, N6,N6-dimethyladenosine (m6,6A), has been identified in mammalian transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a role in ribosome biogenesis and the initiation of protein synthesis.[4][5] However, its presence and function in mammalian DNA remain largely unexplored. This guide will primarily focus on the biological functions of 6mA in mammalian DNA.

Biological Functions of 6mA in Mammals

Regulation of Gene Expression

The position of 6mA within the genome appears to be a key determinant of its effect on gene expression. In some contexts, 6mA is associated with actively transcribed genes, particularly when located around transcription start sites (TSS).[3] Conversely, in other instances, it is found in heterochromatic regions and is linked to transcriptional silencing. This suggests a complex regulatory role that is likely dependent on the genomic context and the interplay with other epigenetic modifications.

Mitochondrial DNA Regulation

A significant discovery has been the enrichment of 6mA in mitochondrial DNA (mtDNA) compared to nuclear DNA.[6] In mtDNA, 6mA plays a crucial role in regulating mitochondrial gene expression and replication. The methyltransferase METTL4 has been identified as a key enzyme responsible for mtDNA 6mA methylation, and its activity has been shown to attenuate mtDNA transcription and reduce mtDNA copy number.[7] This has significant implications for cellular metabolism and diseases associated with mitochondrial dysfunction.

Role in Development and Disease

The dynamic nature of 6mA levels during development suggests a role in cellular differentiation. For instance, the demethylase ALKBH1 has been shown to promote adipogenic differentiation by removing 6mA from key regulatory genes.[2] Dysregulation of 6mA homeostasis has also been linked to various diseases. In some cancers, global 6mA levels are altered, and the enzymes that regulate 6mA have been implicated as potential oncogenes or tumor suppressors.[3]

Function in the Nervous System

Emerging evidence points to a role for 6mA in the central nervous system. Notably, the deposition of 6mA in the prefrontal cortex, mediated by the methyltransferase N6AMT1, has been shown to be required for fear extinction memory.[8] This process involves the regulation of activity-induced gene expression, highlighting a potential role for 6mA in neuronal plasticity and memory formation.

Quantitative Analysis of 6mA Abundance

The abundance of 6mA in mammalian genomes is significantly lower than that of 5-methylcytosine, necessitating highly sensitive detection methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification. The following tables summarize reported 6mA levels in various human and mouse tissues and cell lines.

Table 1: N6-methyldeoxyadenosine (6mA) Levels in Human Tissues and Cell Lines

| Tissue/Cell Line | 6mA Level (ppm) | Reference(s) |

| HEK293T | ~1-3 | [1] |

| HeLa | ~1-3 | [1] |

| Jurkat-T | 2.3 | [1] |

| HepG2 (whole cell DNA) | 0.3 | [1] |

| HepG2 (mtDNA) | 400 | [1][6] |

| MDA-MB-231 (whole cell DNA) | ~2 | [1] |

| MDA-MB-231 (mtDNA) | ~130 | [1] |

| Glioblastoma Stem Cells | ~1000 | [3] |

| Normal Astrocytes | ~5 | [3] |

| Testis | 4-7 | [3] |

| Liver | Not Detected | [3] |

| Brain | Not Detected | [3] |

Table 2: N6-methyldeoxyadenosine (6mA) Levels in Mouse Tissues and Cell Lines

| Tissue/Cell Line | 6mA Level (ppm) | Reference(s) |

| TT2 ES Cells (whole genome) | 6-7 | [1] |

| TT2 ES Cells (H2A.X regions) | 25-30 | [1] |

| Embryonic Stem Cells (ESCs) | 1.0-8.6 | [1] |

| Brain | 1.9-3.8 | [1] |

| Kidney | 1.9-3.8 | [1] |

| Thymus | 1.9-3.8 | [1] |

| Cortical Neurons | 15-50 | [1] |

| Liver | ~1-5 | [1] |

| Spleen | ~1-5 | [1] |

| Testis | ~1-5 | [1] |

| Primary Fibroblast (whole cell DNA) | ~2 | [1] |

| Primary Fibroblast (mtDNA) | ~18 | [1] |

| Glioblastoma Cells | Detectable | [3] |

(ppm = parts per million, i.e., 6mA sites per million deoxyadenosines)

Key Signaling Pathways Involving 6mA

ALKBH1-Mediated Regulation of HIF-1 Signaling in Adipogenesis

The demethylase ALKBH1 plays a crucial role in adipogenesis by regulating the hypoxia-inducible factor 1 (HIF-1) signaling pathway. ALKBH1 removes 6mA marks from the HIF-1α and GYS1 genes, leading to their increased expression and subsequent promotion of adipogenic differentiation.[2][9]

METTL4-Mediated Regulation of Mitochondrial Respiration

The methyltransferase METTL4 is predominantly localized in mitochondria and is responsible for 6mA deposition in mtDNA. Elevated METTL4 expression leads to increased 6mA levels in mtDNA, which in turn suppresses the transcription of the mitochondrially encoded gene MT-ATP6.[7] This impairs the function of ATP synthase (Complex V) in the electron transport chain, leading to mitochondrial dysfunction.

Experimental Protocols for 6mA Analysis

Quantification of Global 6mA Levels by LC-MS/MS

This protocol outlines the key steps for the highly sensitive and accurate quantification of 6mA in genomic DNA.

1. Genomic DNA Isolation and Purification:

-

Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit.

-

Crucially, ensure complete removal of RNA by treating the DNA sample with RNase A and RNase T1.

-

Purify the DNA to remove any contaminants that may interfere with downstream enzymatic digestion or mass spectrometry analysis.

2. Enzymatic Digestion of gDNA to Nucleosides:

-

Digest 1-2 µg of purified gDNA to single nucleosides using a commercial nucleoside digestion mix or a combination of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[10]

-

A typical reaction involves incubating the DNA with the enzyme cocktail in the recommended buffer at 37°C for 2-3 hours.[10]

3. Sample Preparation for LC-MS/MS:

-

After digestion, dilute the sample with ultra-pure water.

-

Filter the digested sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC vial.[10]

4. LC-MS/MS Analysis:

-

Separate the nucleosides using ultra-high performance liquid chromatography (UHPLC) with a C18 reverse-phase column.

-

Perform detection and quantification using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[10]

-

Monitor the specific mass transitions for deoxyadenosine (dA) and N6-methyldeoxyadenosine (6mA).

5. Data Analysis:

-

Generate a standard curve using known concentrations of dA and 6mA standards.

-

Calculate the amount of dA and 6mA in the sample based on the peak areas from the chromatogram and the standard curve.

-

Express the 6mA level as a ratio of 6mA to dA (6mA/dA) or in parts per million (ppm).

Genome-wide Mapping of 6mA at Single-Nucleotide Resolution

Two key methods for high-resolution mapping of 6mA are 6mACE-seq and DR-6mA-seq.

5.2.1. 6mA Cross-linking Exonuclease Sequencing (6mACE-seq)

This antibody-based method provides single-nucleotide resolution mapping of 6mA.[11]

1. DNA Fragmentation and End-Repair:

-

Fragment genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.

-

Perform end-repair and A-tailing of the DNA fragments.

-

Ligate sequencing adapters to the prepared DNA fragments.

2. Immunoprecipitation and Cross-linking:

-

Incubate the adapter-ligated DNA with a specific anti-6mA antibody.

-

Cross-link the antibody to the 6mA-containing DNA fragments using UV light.

3. Exonuclease Treatment:

-

Treat the DNA-antibody complexes with a 5' to 3' exonuclease. The cross-linked antibody protects the 6mA site and a short flanking region from digestion.

4. Library Preparation and Sequencing:

-

Reverse the cross-linking and purify the protected DNA fragments.

-

Amplify the resulting library by PCR.

-

Perform high-throughput sequencing. The start sites of the sequencing reads correspond to the positions of 6mA.

5.2.2. Direct-Read 6mA Sequencing (DR-6mA-seq)

This is an antibody-independent method that relies on the induction of mutations at 6mA sites.[6]

1. DNA Fragmentation and Denaturation:

-

Shear genomic DNA into short single-stranded fragments.

2. FTO-mediated Demethylation (Control):

-

Treat a portion of the DNA with the FTO demethylase to serve as a negative control, removing 6mA modifications.

3. Primer Extension with a Low-Fidelity Polymerase:

-

Use a non-high-fidelity DNA polymerase (e.g., Bst 2.0) for primer extension. This polymerase has a higher misincorporation rate when encountering a 6mA base.

4. Library Preparation and Sequencing:

-

Prepare sequencing libraries from both the treated and untreated DNA samples.

-

Perform high-throughput sequencing.

5. Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Identify sites with a significantly higher mutation rate in the untreated sample compared to the FTO-treated control. These sites represent 6mA modifications.

Future Perspectives

The field of mammalian 6mA epigenetics is still in its nascent stages, with many questions remaining to be answered. Future research will likely focus on:

-

Identifying 6mA "readers": Elucidating the proteins that specifically recognize and bind to 6mA will be crucial for understanding its downstream effects.

-

Expanding the catalog of 6mA regulators: Discovering additional methyltransferases and demethylases will provide a more complete picture of 6mA's dynamic regulation.

-

Investigating the role of 6mA in a wider range of biological processes and diseases: Exploring the involvement of 6mA in areas such as immunology, neurodegeneration, and aging will be of significant interest.

-

Developing novel therapeutic strategies: Targeting the enzymes that regulate 6mA could offer new avenues for the treatment of various diseases, including cancer and metabolic disorders.

The continued development of sensitive and high-resolution detection methods will be paramount to advancing our understanding of this intriguing epigenetic mark and its role in mammalian biology and disease.

References

- 1. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. METTL4-Mediated Mitochondrial DNA N6-Methyldeoxyadenosine Promoting Macrophage Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ALKBH1 promotes HIF-1α-mediated glycolysis by inhibiting N-glycosylation of LAMP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-nucleotide-resolution sequencing of human N6-methyldeoxyadenosine reveals strand-asymmetric clusters associated with SSBP1 on the mitochondrial genome - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of N6-Dimethyldeoxyadenosine (d2A) in Eukaryotic Genomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of epigenetics has been predominantly characterized by the study of 5-methylcytosine (5mC). However, the discovery of N6-methyldeoxyadenosine (also known as N6-methyladenine or 6mA) in the DNA of various eukaryotes, from unicellular organisms to mammals, has unveiled a new layer of gene regulation. Initially recognized as a prevalent modification in prokaryotes, the existence and functional significance of 6mA in higher organisms were long debated. With the advent of highly sensitive detection technologies, the presence of 6mA in eukaryotic genomes is now more widely accepted, although its abundance is notably lower than in prokaryotes. This technical guide provides an in-depth overview of the discovery of 6mA in eukaryotes, focusing on the core methodologies for its detection and quantification, a summary of its known abundance, and an exploration of its emerging roles in gene regulation and cellular processes.

Quantitative Analysis of N6-Dimethyldeoxyadenosine

The quantification of 6mA in eukaryotic genomes has been a significant challenge due to its low abundance in many species. However, advancements in mass spectrometry have enabled the sensitive and accurate measurement of this epigenetic mark. The following table summarizes the reported levels of 6mA across a range of eukaryotic organisms and cell types.

| Species/Cell Line | Tissue/Condition | Method | 6mA Level (as % of dA or ppm) | Reference |

| Homo sapiens (Human) | Jurkat T-cells | Dpn I digestion + LC-MS/MS | 2.3 ppm | |

| HEK293T cells | Dpn I digestion + LC-MS/MS | 1.7 ppm | ||

| Glioblastoma | LC-MS/MS | ~1000 ppm | ||

| HepG2 cells (mtDNA) | UHPLC-QQQ-MS/MS | ~ |

Role of N6-Dimethyldeoxyadenosine in prokaryotic DNA modification.

A Technical Guide to N6-Adenine DNA Modification in Prokaryotes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: DNA modifications are a fundamental epigenetic mechanism regulating a myriad of cellular processes. In prokaryotes, N6-methyldeoxyadenosine (6mA) is a predominant and functionally significant DNA modification. This technical guide provides a comprehensive overview of the role of 6mA in prokaryotic biology, including its synthesis, function, and the methodologies used for its study. While the query specified N6-dimethyldeoxyadenosine (dm6A), the vast body of scientific literature on prokaryotic adenine modification focuses exclusively on N6-methyldeoxyadenosine (6mA). Therefore, this document will concentrate on the well-established roles of 6mA, which is likely the intended subject of interest.

Introduction to N6-methyldeoxyadenosine (6mA) in Prokaryotes

N6-methyladenine (6mA) is a DNA modification where a methyl group is added to the sixth position of the adenine base.[1][2] It is widespread throughout bacterial and archaeal genomes.[3][4] In prokaryotes, 6mA plays critical roles in a variety of cellular functions, distinguishing it from the more commonly studied 5-methylcytosine (5mC) in eukaryotes.[4][5] The functions of 6mA are diverse, ranging from defending against invading DNA to regulating key cellular processes like DNA replication, repair, and gene expression.[3][5][6][7][8]

The Enzymatic Machinery of 6mA Modification

The deposition of 6mA is catalyzed by DNA adenine methyltransferases (MTases).[9] These enzymes recognize specific DNA sequences and transfer a methyl group from the donor molecule S-adenosylmethionine (SAM) to the adenine base. Prokaryotic 6mA MTases can be broadly categorized into two groups:

-

Restriction-Modification (R-M) System MTases: The majority of bacterial DNA adenine methyltransferases are part of R-M systems.[3] These systems protect the host's own DNA from cleavage by its restriction enzymes, which target unmethylated foreign DNA, such as that from bacteriophages.[1][10]

-

Solitary MTases: These are also known as orphan MTases and do not have a corresponding restriction enzyme.[3] A well-studied example is the DNA adenine methyltransferase (Dam) in Escherichia coli and other γ-proteobacteria.[3][9] These solitary MTases are often involved in the regulation of cellular processes.[11]

Figure 1: Enzymatic pathway for the synthesis of N6-methyldeoxyadenosine (6mA).

Functional Roles of 6mA in Prokaryotes

The presence of 6mA at specific genomic locations serves as an epigenetic signal that can influence DNA-protein interactions and, consequently, regulate various biological processes.[3]

Restriction-Modification Systems

The most ancestral role of 6mA is in host defense. Within an R-M system, a methyltransferase modifies specific recognition sites throughout the host genome. A cognate restriction endonuclease recognizes and cleaves the same sequence when it is unmethylated, which typically occurs in foreign DNA from invading phages. This protects the host genome from its own restriction enzymes.

Regulation of DNA Replication

In E. coli and other bacteria, Dam methyltransferase-mediated 6mA is crucial for the regulation of chromosome replication initiation. The origin of replication (oriC) contains a high density of GATC motifs, which are the recognition sites for Dam methylase.[9] Immediately after replication, the newly synthesized strand is transiently unmethylated, creating a hemimethylated state. This hemimethylated state is recognized by the SeqA protein, which binds to oriC and prevents re-initiation of replication, ensuring that replication occurs only once per cell cycle.

Figure 2: Logical flow of 6mA's role in regulating DNA replication initiation.

DNA Mismatch Repair

The transient hemimethylated state of newly synthesized DNA is also utilized by the methyl-directed mismatch repair (MMR) system. This system corrects errors that occur during DNA replication. The MutS, MutL, and MutH proteins recognize the mismatch and the nearby GATC sites. The MMR system correctly identifies and excises the mismatched base from the unmethylated new strand, using the methylated parental strand as the template.

Gene Expression and Virulence

Dam methylation can influence the transcription of specific genes by altering the binding of regulatory proteins to DNA.[3] For example, methylation of GATC sites within a promoter can either block or enhance the binding of transcription factors. This mechanism is involved in the phase variation of certain genes, allowing bacteria to switch specific characteristics on or off. In several pathogenic bacteria, such as Salmonella, Haemophilus, and Yersinia, Dam methylation is essential for virulence, controlling the expression of genes required for infection.[3]

Quantitative Data on 6mA in Prokaryotes

The abundance and distribution of 6mA can vary significantly between different prokaryotic species. The recognition motifs for adenine methyltransferases are also diverse.

| Organism | Methyltransferase | Recognition Motif | Function | Reference |

| Escherichia coli | Dam | GA TC | Replication, Repair, Gene Regulation | [9] |

| Caulobacter crescentus | CcrM | GA NTC | Cell Cycle Regulation | [11] |

| Various Bacteria | R-M System MTases | Various | Host Defense | [3] |

Note: The bold 'A' indicates the site of methylation.

Experimental Protocols for 6mA Analysis

Studying 6mA requires specialized techniques for its detection and genome-wide mapping.

Detection by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying the total amount of 6mA in a genomic DNA sample.[1]

Protocol Outline:

-

Genomic DNA Isolation: Extract high-purity genomic DNA from the prokaryotic culture.

-

DNA Digestion: Enzymatically digest the DNA into individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using ultra-high performance liquid chromatography (UHPLC).

-

MS/MS Analysis: Detect and quantify the amount of N6-methyldeoxyadenosine relative to deoxyadenosine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Genome-Wide Mapping using SMRT Sequencing

Single-Molecule Real-Time (SMRT) sequencing is a powerful method for the direct detection of DNA modifications, including 6mA, at single-base resolution without the need for antibodies or special chemical treatments.

Protocol Outline:

-

High-Quality DNA Extraction: Isolate high-molecular-weight genomic DNA.

-

SMRTbell Library Preparation: Construct a SMRTbell library by ligating hairpin adaptors to the ends of double-stranded DNA fragments.

-

SMRT Sequencing: Sequence the library on a PacBio sequencer. The polymerase kinetics are monitored in real-time. The presence of a 6mA modification causes a characteristic delay in the incorporation of the complementary nucleotide (the interpulse duration, or IPD).

-

Data Analysis: Use specialized software to analyze the IPD ratios at each adenine position across the genome. A significantly increased IPD ratio compared to an unmodified control indicates the presence of 6mA.

Figure 3: Experimental workflow for genome-wide mapping of 6mA using SMRT sequencing.

Conclusion and Future Perspectives

N6-methyldeoxyadenosine is a key epigenetic mark in prokaryotes, with multifaceted roles in genome stability, replication, and gene regulation. Understanding the mechanisms by which 6mA is deposited and interpreted is crucial for fundamental microbiology and for applications in biotechnology and infectious disease. The development of advanced sequencing technologies continues to expand our knowledge of the prokaryotic methylome, revealing new regulatory pathways and potential targets for novel antimicrobial strategies. The study of 6mA provides a fascinating example of how a simple chemical modification can impart a complex layer of biological regulation.

References

- 1. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 7. Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. m6A methylation potentiates cytosolic dsDNA recognition in a sequence-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

N6-Dimethyldeoxyadenosine as a novel epigenetic mark in gene regulation.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of epigenetics has unveiled a complex layer of gene regulation that extends beyond the primary DNA sequence. While 5-methylcytosine (5mC) has long been the focus of DNA methylation studies, recent advancements have brought other modifications to the forefront. Among these, N6-dimethyldeoxyadenosine (dm6A or 6mA), the methylation of adenine at the N6 position within a DNA context, is emerging as a significant, though often low-abundance, epigenetic mark in eukaryotes.[1][2] Initially characterized in prokaryotes for its role in restriction-modification systems, the presence and functional implications of dm6A in metazoans are now being actively investigated, revealing its potential involvement in diverse biological processes from embryonic development to disease pathogenesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of dm6A, focusing on its role in gene regulation, the methodologies for its detection and analysis, and the key molecular players involved in its dynamic regulation.

Data Presentation: Quantitative Levels of this compound

The abundance of dm6A in eukaryotic genomes is notably lower than that of 5mC, necessitating highly sensitive detection methods for accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for this purpose. The following tables summarize representative quantitative data of dm6A levels across various organisms and conditions.

| Sample Type | Organism | dm6A Level (ppm or dm6A/10^6 dA) | Reference |

| Embryonic Stem Cells | Mouse | ~7 | [1] |

| Trophoblast Stem Cells | Mouse | ~120 | [1] |

| Kidney Tissue | Mouse | Low abundance | [1] |

| Glioblastoma Stem Cells | Human | Enriched | [1] |

| Mitochondrial DNA (HepG2 cells) | Human | ~1,300-fold higher than genomic DNA |

| Condition | Organism/Cell Type | dm6A Level Change | Associated Genes/Pathways | Reference |

| High-Fat Diet (Liver) | Mouse | Increased | Fatty acid uptake and lipogenesis genes | [3] |

| Hypoxia (Tumor cells) | Human | Increased | Pro-metastatic genes (e.g., lncRNA RP11-390F4.3, ZMIZ1) | [4] |

| ALKBH1 Knockdown (hMSCs) | Human | Increased | Hypermethylation of HIF-1α and GYS1 | [5] |

| Heat Stress | Arabidopsis thaliana | Altered | Heat responsive genes | [6] |

The dm6A Regulatory Machinery: Writers, Erasers, and Readers

Similar to other epigenetic marks, the dynamic deposition and removal of dm6A are governed by a set of specialized enzymes, colloquially termed "writers" (methyltransferases), "erasers" (demethylases), and "readers" (effector proteins that recognize the mark).

Writers: The Quest for the dm6A Methyltransferase

The identity of the definitive dm6A methyltransferase in mammals is an area of active research. While N6AMT1 was initially proposed, subsequent studies have largely refuted this claim.[7] More recent evidence points towards METTL4 , a member of the MT-A70-like protein family, as a candidate DNA 6mA methyltransferase.[4][6][8] Studies in Arabidopsis thaliana and in the context of hypoxia in human tumor cells have implicated METTL4 in depositing dm6A.[4][6] However, it is important to note that METTL4 has also been shown to methylate RNA, and further research is required to fully elucidate its role as a bona fide DNA methyltransferase in mammals.[8][9]

Erasers: The Role of ALKBH1 in dm6A Demethylation

The removal of dm6A is better characterized, with strong evidence pointing to ALKBH1 , a member of the AlkB family of oxygenases, as a key dm6A demethylase.[3][7][10] ALKBH1 has been shown to directly demethylate dm6A in DNA, and its depletion leads to an increase in genomic dm6A levels.[3][11] This demethylase activity is crucial for regulating various biological processes, including fatty acid metabolism and adipogenic differentiation.[3][5]

Readers: Uncovering the Effectors of dm6A Signaling

The proteins that recognize dm6A and translate this epigenetic mark into a functional outcome, the "readers," are the least understood component of the dm6A regulatory machinery in eukaryotes. While the YTH domain-containing proteins are well-established readers of m6A in RNA, the specific readers for dm6A in DNA remain to be definitively identified.[12] Future research will be critical in identifying these proteins to fully understand the downstream consequences of dm6A deposition.

References

- 1. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N(6)-Methyladenine in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA 6mA Demethylase ALKBH1 Orchestrates Fatty Acid Metabolism and Suppresses Diet-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METTL4-mediated nuclear N6-deoxyadenosine methylation promotes metastasis through activating multiple metastasis-inducing targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA demethylase ALKBH1 promotes adipogenic differentiation via regulation of HIF-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. METTL4-mediated N6-methyladenine DNA modification regulates thermotolerance in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CG14906 (mettl4) mediates m6A methylation of U2 snRNA in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METTL4 catalyzes m6Am methylation in U2 snRNA to regulate pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mammalian ALKBH1 serves as an N6-mA demethylase of unpairing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | m6A Reader: Epitranscriptome Target Prediction and Functional Characterization of N6-Methyladenosine (m6A) Readers [frontiersin.org]

The Ubiquitous Yet Enigmatic Mark: An In-depth Technical Guide to the Distribution of N6-Dimethyldeoxyadenosine Across Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyldeoxyadenosine (dm6A or 6mA), a DNA modification historically known for its prevalence and functional importance in prokaryotes, has emerged as a significant epigenetic marker in a wide array of eukaryotic organisms. This technical guide provides a comprehensive overview of the known distribution of dm6A across different domains of life, including bacteria, archaea, eukaryotes, and viruses. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the biological roles of this intriguing DNA modification.

The presence and abundance of dm6A vary dramatically across species, hinting at a diverse range of biological functions. In bacteria, it is a key component of restriction-modification systems, acting as a form of innate immunity. In eukaryotes, its roles are more nuanced and appear to be involved in the intricate regulation of gene expression, transposon silencing, and cellular responses to environmental stress. The accurate detection and quantification of dm6A, however, are not without challenges, with potential for contamination from microbial sources being a significant concern in eukaryotic studies.

This guide summarizes the current quantitative data on dm6A distribution, provides detailed experimental protocols for its detection, and visualizes key molecular pathways and workflows to facilitate a deeper understanding of its biological significance.

Data Presentation: Quantitative Distribution of N6-Dimethyldeoxyadenosine

The following tables summarize the reported levels of this compound (dm6A), more commonly referred to as N6-methyldeoxyadenosine (6mA), across various species. The data is presented as the ratio of dm6A to total deoxyadenosine (dA), often expressed in parts per million (ppm) or as a percentage. It is crucial to note that the reported abundance of dm6A in eukaryotes can be influenced by the sensitivity of the detection method and potential microbial contamination.

Table 1: Distribution of N6-methyldeoxyadenosine in Bacteria

| Species | Strain | dm6A/dA Ratio | Method of Detection |

| Escherichia coli | K-12 | ~1.75% - 2.5% | Mass Spectrometry |

| Aeromonas veronii | - | 3.65% | SMRT Sequencing |

| Helicobacter pylori | - | 4.83% | SMRT Sequencing |

| Pseudomonas aeruginosa | - | High level (~0.2% in mRNA) | UHPLC-QQQ-MS/MS |

Table 2: Distribution of N6-methyldeoxyadenosine in Eukaryotes

| Species | Tissue/Cell Line | dm6A/dA Ratio | Method of Detection |

| Homo sapiens (Human) | Glioblastoma Stem Cells | High levels reported | SMRT-ChIP-seq |

| Mus musculus (Mouse) | Embryonic Stem Cells | 6-7 ppm (whole genome) | Mass Spectrometry |

| Brain, Kidney, Thymus | 1.9-3.8 ppm | Mass Spectrometry | |

| Danio rerio (Zebrafish) | Embryo | Steadily increasing levels during development | - |

| Drosophila melanogaster (Fruit fly) | Embryo | High levels in transposons | - |

| Caenorhabditis elegans (Nematode) | Whole organism | mtDNA: 8.2% | SMRT Sequencing |

| Arabidopsis thaliana (Thale cress) | - | ~0.099% | - |

| Chlamydomonas reinhardtii (Green alga) | - | ~0.4% | Mass Spectrometry |

| Saccharomyces cerevisiae (Yeast) | - | Low levels | - |

Table 3: Distribution of N6-methyldeoxyadenosine in Viruses

| Virus Family/Group | Host | Presence of dm6A in DNA | Method of Detection | Notes |

| Giant Viruses (e.g., Marseilleviridae, Pithoviruses) | Amoeba | Widespread | SMRT Sequencing | Catalyzed by viral methyltransferases.[1][2] |

| Plant Viruses (e.g., Alfalfa mosaic virus, Cucumber mosaic virus) | Plants | m6A present in RNA genome | - | dm6A in DNA-based plant viruses is less studied.[3][4] |

| Animal Viruses | Animals | Primarily m6A in RNA is studied | - | Limited data on dm6A in DNA genomes. |

Experimental Protocols

Accurate and sensitive detection of dm6A is paramount for understanding its biological functions. The following sections detail the methodologies for two key experimental approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for dm6A Quantification

LC-MS/MS is considered the gold standard for the quantitative analysis of nucleoside modifications due to its high sensitivity and specificity.

1. DNA Extraction and Purification:

-

Isolate high-quality genomic DNA from the target cells or tissues using a commercial kit.

-

Crucially, to avoid contamination from RNA containing N6-methyladenosine (m6A), which can be a source of false positives, treat the DNA sample with RNase A.

-

Assess DNA purity and concentration using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.

2. Enzymatic Hydrolysis of DNA:

-

Digest the purified DNA into individual deoxynucleosides. This is typically achieved using a cocktail of enzymes:

-

Nuclease P1: To digest single-stranded nucleic acids.

-

Venom Phosphodiesterase: To cleave the phosphodiester bonds.

-

Alkaline Phosphatase: To remove the phosphate group from the deoxynucleotides.

-

-

Incubate the DNA with the enzyme mixture in an appropriate buffer at 37°C for a sufficient duration to ensure complete digestion.

3. LC-MS/MS Analysis:

-

Separate the resulting deoxynucleoside mixture using ultra-high performance liquid chromatography (UPLC). A C18 reverse-phase column is commonly used.

-

The separated deoxynucleosides are then introduced into a tandem mass spectrometer.

-

Quantification is achieved using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both deoxyadenosine (dA) and dm6A.

4. Data Analysis:

-

Integrate the peak areas for dA and dm6A from the chromatograms.

-

Generate a standard curve using known concentrations of pure dA and dm6A to allow for absolute quantification.

-

The level of dm6A is typically expressed as a ratio of dm6A to dA (dm6A/dA) or in parts per million (ppm).

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) for Genome-Wide Mapping of dm6A

MeDIP-seq allows for the enrichment and subsequent identification of dm6A-containing DNA fragments on a genome-wide scale.

1. Genomic DNA Preparation:

-

Isolate high-quality genomic DNA as described for the LC-MS/MS protocol, including a thorough RNase A treatment.

-

Fragment the DNA to a size range of 200-800 bp using sonication or enzymatic digestion.

2. Immunoprecipitation:

-

Denature the fragmented DNA to single strands.

-

Incubate the denatured DNA with a specific antibody that recognizes dm6A.

-

Capture the antibody-DNA complexes using protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound DNA fragments.

3. Elution and Library Preparation:

-

Elute the enriched dm6A-containing DNA from the antibody-bead complexes.

-

Purify the eluted DNA.

-

Prepare a sequencing library from the enriched DNA fragments according to the protocols for next-generation sequencing platforms (e.g., Illumina).

4. Sequencing and Data Analysis:

-

Sequence the prepared library.

-

Align the sequencing reads to a reference genome.

-

Identify peaks of enriched reads, which correspond to regions of the genome with dm6A modification.

-

Bioinformatic analysis can then be used to associate dm6A peaks with specific genomic features, such as genes, promoters, and transposable elements.

Mandatory Visualizations

Experimental Workflows

Signaling and Functional Pathways

Conclusion

The study of this compound is a rapidly evolving field. While its presence and fundamental role in bacteria are well-established, its discovery in eukaryotes has opened new avenues for understanding epigenetic regulation. The quantitative data presented here highlight the vast differences in dm6A abundance across the tree of life, underscoring its diverse biological roles. The detailed experimental protocols provide a foundation for researchers to accurately detect and map this modification, which is essential for elucidating its function. The visualized pathways offer a conceptual framework for understanding the mechanisms through which dm6A exerts its influence on cellular processes. As detection methodologies continue to improve in sensitivity and specificity, a clearer and more comprehensive picture of the distribution and functional significance of this compound will undoubtedly emerge, with potential implications for our understanding of development, disease, and the evolution of epigenetic regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. The Reversible Methylation of m6A Is Involved in Plant Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arabidopsis m6A demethylase activity modulates viral infection of a plant virus and the m6A abundance in its genomic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Landscape of N6-Methyladenine Modification in DNA: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reversible methylation of adenine at the N6 position (N6-methyldeoxyadenosine, 6mA or m6dA) is a critical epigenetic modification in both prokaryotic and eukaryotic DNA. While the user's query specified N6-Dimethyldeoxyadenosine, the vast body of scientific literature points to the biological significance of N6-monomethyldeoxyadenosine. Currently, there is a lack of substantial evidence for the natural occurrence and enzymatic synthesis of N6,this compound within DNA. This guide, therefore, focuses on the well-characterized enzymatic pathways responsible for the synthesis of N6-methyldeoxyadenosine, a key player in gene regulation, DNA repair, and disease pathogenesis. We will delve into the core enzymes, their mechanisms, and the experimental methodologies used to elucidate these pathways, providing a comprehensive resource for professionals in the field.

Introduction: The N6-Methyladenine Epigenetic Mark

DNA methylation has long been recognized as a fundamental epigenetic mechanism. While 5-methylcytosine (5mC) has been extensively studied, the presence and function of N6-methyldeoxyadenosine (6mA) in eukaryotes have more recently come into focus. In prokaryotes, 6mA is a well-established modification involved in restriction-modification systems, DNA replication, and repair.[1][2] In mammals, 6mA is present at lower levels and has been implicated in a variety of cellular processes, including gene expression and genome stability.[3][4] The enzymatic machinery that deposits and removes this mark is crucial for its regulatory roles.

Key Enzymes in N6-Methyldeoxyadenosine Synthesis

The synthesis of 6mA is catalyzed by a class of enzymes known as DNA N6-adenine methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.

Mammalian N6-Adenine Methyltransferases

In mammals, several enzymes have been identified or proposed as 6mA methyltransferases.

-

METTL4 (Methyltransferase-like 4): METTL4 has been identified as a key enzyme responsible for 6mA deposition in both mitochondrial and nuclear DNA.[5] It belongs to the MT-A70 family of methyltransferases.[4]

-

N6AMT1 (N-6 Adenine-Specific DNA Methyltransferase 1): Some studies have suggested that N6AMT1, a homolog of the bacterial M.TaqI methyltransferase, mediates 6mA methylation in human cells.[3][6] However, its precise role and substrate specificity are still under investigation.[6]

-

METTL3 (Methyltransferase-like 3): While primarily known as an RNA m6A methyltransferase, recent evidence suggests that METTL3 can also deposit 6mA in DNA, particularly in response to DNA damage.[4][5][7]

Prokaryotic N6-Adenine Methyltransferases

In bacteria, the most well-characterized N6-adenine methyltransferase is:

-

Dam (DNA adenine methyltransferase): Dam methylates the adenine in the GATC sequence and is crucial for mismatch repair, regulation of replication, and gene expression.[1][2]

Enzymatic Pathway of N6-Methyldeoxyadenosine Synthesis

The fundamental pathway for 6mA synthesis is conserved, involving the transfer of a methyl group from a donor molecule to the N6 position of adenine within the DNA strand.

References

- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 2. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N6-Methyladenine DNA Modification in the Human Genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]

- 5. N6-methyladenosine in DNA promotes genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N6-methyladenosine in DNA promotes genome stability - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of N6-Dimethyldeoxyadenosine in Neuronal Function: A Technical Guide for Future Research

Disclaimer: Research specifically investigating the role of N6-Dimethyldeoxyadenosine (dm6A) in neuronal activity and memory formation is in its nascent stages. This guide provides a comprehensive overview of the current understanding of related adenosine modifications in the nervous system, N6-methyladenosine (m6A) in RNA and N6-methyl-2'-deoxyadenosine (m6dA) in DNA, to establish a foundational framework for future dm6A research. Methodologies and potential pathways described herein are based on established protocols for these analogous molecules and are presented as a technical guide for researchers, scientists, and drug development professionals.

Introduction: The Expanding Landscape of Neuro-Epigenetics

The regulation of gene expression in the nervous system is a complex process that extends beyond the static DNA sequence. Epigenetic and epitranscriptomic modifications, which are dynamic and reversible chemical marks on DNA and RNA, play a crucial role in shaping the neuronal transcriptome and proteome in response to environmental stimuli, thereby influencing synaptic plasticity, learning, and memory.[1][2] While modifications like 5-methylcytosine in DNA are well-studied, recent attention has turned to adenine modifications.

The most abundant internal mRNA modification in eukaryotes is N6-methyladenosine (m6A).[1][2] It is highly enriched in the brain and is integral to neurodevelopment, synaptic function, and memory consolidation.[3][4][5] More recently, its DNA counterpart, N6-methyl-2'-deoxyadenosine (m6dA), has been identified in the neuronal genome and shown to be involved in activity-induced gene expression required for fear extinction memory.[6]

This whitepaper focuses on a lesser-known, yet potentially significant molecule: This compound (dm6A) . As a dimethylated version of deoxyadenosine, its presence and function in the brain are yet to be fully elucidated. This document serves as a technical guide, hypothesizing the potential roles of dm6A by drawing parallels with its well-studied analogs, m6A and m6dA. We will detail the experimental protocols that can be adapted to investigate dm6A, present quantitative data from its analogs to provide context, and propose potential signaling pathways to guide future research.

Foundational Analogs: m6A and m6dA in the Nervous System

Understanding the established roles of m6A and m6dA provides a robust framework for predicting the potential functions of dm6A.

N6-methyladenosine (m6A) in RNA

m6A is a dynamic modification installed by a "writer" complex (METTL3/METTL14), removed by "erasers" (FTO, ALKBH5), and recognized by "reader" proteins (YTH-domain family proteins, etc.) which mediate its downstream effects.[3][7] In the brain, m6A is critical for nearly every aspect of RNA metabolism, including splicing, nuclear export, stability, and translation.[8]

Key Roles in the Brain:

-

Neurodevelopment: m6A regulates the proliferation and differentiation of neural stem cells.[9]

-

Synaptic Plasticity and Memory: m6A modification is activity-dependent and essential for long-term potentiation (LTP) and memory consolidation.[3][10] The YTHDF1 reader protein, for instance, facilitates the translation of mRNAs crucial for learning and memory in the hippocampus.[9]

-

Stress Response: m6A plays a role in the cellular response to stress, which is a key factor in many neurological and psychiatric disorders.[3]

N6-methyl-2'-deoxyadenosine (m6dA) in DNA

m6dA is a more recently discovered DNA modification in mammals. In the brain, its levels are dynamic and respond to neuronal activation.[6]

Key Roles in the Brain:

-

Gene Expression: m6dA accumulates in the promoters and coding sequences of activated neurons.[6]

-

Memory Formation: It is required for the expression of genes like Brain-Derived Neurotrophic Factor (BDNF), which is essential for the extinction of conditioned fear.[6]

Proposed Signaling Pathways and Functions of dm6A

Given the structural similarity to m6A and m6dA, we can hypothesize that dm6A may also be part of a dynamic regulatory system. The presence of two methyl groups could lead to unique interactions with writers, erasers, and readers, potentially resulting in more stable marking or recruitment of different effector proteins.

Below are hypothetical signaling pathways for dm6A's involvement in neuronal activity and memory formation.

Caption: Proposed signaling pathway for dm6A in neuronal activity.

Experimental Protocols for Investigating dm6A

A multi-faceted approach is required to detect, quantify, and determine the function of dm6A in the brain. The following protocols are adapted from established methods for m6A and m6dA.

Detection and Quantification of Global dm6A Levels

Objective: To determine the presence and quantity of dm6A in different brain regions (e.g., hippocampus, prefrontal cortex) and in response to neuronal stimulation.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Tissue Collection: Harvest specific brain regions from animal models (e.g., mice, rats) under baseline conditions and following behavioral training (e.g., fear conditioning) or induced LTP.

-

Genomic DNA Extraction: Isolate high-purity genomic DNA from the tissue samples.

-

DNA Digestion: Enzymatically digest the DNA into individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

LC-MS/MS Analysis: Separate the nucleosides using ultra-high-performance liquid chromatography and detect and quantify them using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific mass transitions for deoxyadenosine and dm6A would need to be established.

-

Quantification: Calculate the ratio of dm6A to total deoxyadenosine to determine the global abundance of the modification.

Caption: Workflow for dm6A quantification using LC-MS/MS.

Genome-Wide Mapping of dm6A

Objective: To identify the specific genomic locations of dm6A.

Methodology: dm6A-IP-seq (Immunoprecipitation Sequencing) - Hypothetical This method requires the development of a highly specific anti-dm6A antibody.

-

DNA Fragmentation: Isolate genomic DNA and shear it into small fragments (200-500 bp).

-

Immunoprecipitation (IP): Incubate the fragmented DNA with a specific anti-dm6A antibody to enrich for DNA fragments containing the modification.

-

Library Preparation: Prepare a sequencing library from the immunoprecipitated DNA.

-

Next-Generation Sequencing (NGS): Sequence the library to identify the dm6A-enriched regions of the genome.

-

Bioinformatic Analysis: Align reads to a reference genome to create a genome-wide map of dm6A and identify associated genes and regulatory elements.

Functional Analysis of dm6A in Memory Formation

Objective: To assess the role of dm6A in hippocampus-dependent learning and memory.

Methodology: Behavioral Assays Standard behavioral paradigms can be used in animal models where dm6A metabolism has been genetically or pharmacologically manipulated (e.g., via knockout of a putative writer/eraser enzyme).

-

Morris Water Maze: Assesses spatial learning and memory.[1]

-

Contextual Fear Conditioning: Evaluates associative fear memory.[1][10]

-

Novel Object Recognition: Tests recognition memory.

The performance of manipulated animals would be compared to wild-type controls to determine the necessity of dm6A for these cognitive functions.

References

- 1. New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epigenie.com [epigenie.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Studying m6A in the brain: a perspective on current methods, challenges, and future directions [frontiersin.org]

- 8. Dynamic N6-methyladenosine RNA methylation in brain and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role and regulatory mechanism of m6A methylation in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. METTL3-mediated N6-methyladenosine mRNA modification enhances long-term memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of N6-Methyldeoxyadenosine (m6dA) in Cellular Stress Responses

Audience: Researchers, scientists, and drug development professionals.

Introduction

N6-methyldeoxyadenosine (m6dA, also known as 6mA) is a DNA modification historically known for its role in prokaryotic restriction-modification systems.[1] For decades, 5-methylcytosine (5mC) was considered the primary epigenetic DNA modification in mammals.[1] However, with the advent of highly sensitive detection techniques, m6dA has been identified as a rare but functionally significant epigenetic mark in the genomes of various eukaryotes, including mammals.[1][2][3][4] Its presence is not static; m6dA levels are dynamically regulated and have been shown to play crucial roles in a variety of biological processes, from the suppression of transposable elements to the regulation of gene expression.[1][2]

A burgeoning area of research is the connection between m6dA and the cellular response to stress.[1][2][4] Cells are constantly exposed to endogenous and exogenous stressors, such as oxidative stress, heat shock, and DNA damage, which require a robust and coordinated response to maintain homeostasis. Emerging evidence suggests that m6dA is a key player in orchestrating these responses, positioning it as a potential biomarker and therapeutic target for stress-related pathologies, including cancer and neurodegenerative diseases.[4][5][6][7][8]

It is critical to distinguish N6-methyldeoxyadenosine (m6dA) in DNA from the more abundant N6-methyladenosine (m6A) modification found in RNA. While both involve the methylation of an adenine base, their location (DNA vs. RNA) dictates distinct regulatory machinery and functional consequences. This guide will focus on the role of DNA m6dA in cellular stress responses, while acknowledging the parallel and sometimes interconnected roles of RNA m6A.

The Regulatory Machinery of m6dA Modification

Like other epigenetic marks, the levels of m6dA are dynamically controlled by a trio of protein classes: "writers," which deposit the mark; "erasers," which remove it; and "readers," which recognize the mark and mediate its downstream effects.

-

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group to the N6 position of adenine. In mammals, several enzymes have been proposed as m6dA methyltransferases, including N-6 adenine-specific DNA methyltransferase 1 (N6AMT1) and METTL4.[1][4][9][10] METTL4, in particular, has been shown to mediate m6dA methylation in mitochondrial DNA (mtDNA).[9][10]

-

Erasers (Demethylases): These enzymes remove the methyl group from m6dA. The AlkB family of dioxygenases, specifically ALKBH1, has been identified as a key m6dA demethylase in mammals.[4]

-

Readers: While the concept of "reader" proteins is well-established for RNA m6A (e.g., YTH domain proteins), the specific readers that recognize m6dA in mammalian DNA and translate this mark into functional outcomes are still an active area of investigation.[11][12][13][14][15]

N6-Methyldeoxyadenosine in Key Cellular Stress Responses

m6dA levels are not static and can be significantly altered in response to various cellular stresses, indicating a role in adaptation and survival.

Mitochondrial Stress and Hypoxia

One of the most striking discoveries is the significant enrichment of m6dA in mitochondrial DNA (mtDNA) compared to nuclear genomic DNA (gDNA).[9][10] Studies in HepG2 cells have shown that the level of m6dA in mtDNA can be over 1,300-fold higher than in gDNA.[9][10] This enrichment is functionally important, particularly during mitochondrial stress.

Under hypoxic conditions, m6dA levels in mtDNA are further elevated.[9][10] This increase in methylation is mediated by the methyltransferase METTL4 and leads to the attenuation of mtDNA transcription and a reduction in mtDNA copy number.[9][16] Mechanistically, the presence of m6dA can inhibit the binding of mitochondrial transcription factor A (TFAM), a key protein for mtDNA transcription and replication.[9][10] This suggests that m6dA acts as a regulatory mark to control mitochondrial activity in response to stress.[10][17]

Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common feature of many diseases.[18][19][20] The interplay between ROS and epigenetic modifications, including m6dA, is complex. While much of the research has focused on RNA m6A, the principles are relevant to DNA m6dA. ROS signaling can dynamically regulate the expression and activity of m6dA "writers" and "erasers," thereby altering global m6dA levels.[18][19] In turn, changes in m6dA at specific gene loci can modulate the expression of antioxidant response genes, influencing the cell's capacity to cope with oxidative damage.[19] For instance, in cancer cells detached from the extracellular matrix, metabolic shifts lead to increased ROS levels, a state where epigenetic regulators play a critical role in survival.[21]

DNA Damage Response (DDR)

Recent studies have begun to uncover a role for adenine methylation in the DNA damage response.[22] The presence of m6dA can influence chromatin structure and the recruitment of DNA repair proteins to sites of damage. The crosstalk between m6dA and the DDR machinery is an emerging field, with potential implications for genome stability and cancer therapy.[22] The dynamic regulation of m6dA by its writers and erasers may be crucial for coordinating the repair of DNA lesions.

Heat Shock and Other Stresses

The heat shock response is a highly conserved cellular defense mechanism. Studies primarily on RNA m6A have shown that its levels and distribution are dramatically altered by heat shock, leading to enhanced translation of heat shock proteins.[23] It is plausible that DNA m6dA plays a similar role in modulating the transcriptional response to heat and other proteotoxic stresses. Furthermore, exposure to chronic stress has been shown to alter m6dA levels in the brain, linking this epigenetic mark to the pathophysiology of stress-related disorders.[2][24]

Quantitative Data on m6dA Levels

The quantification of m6dA is challenging due to its low abundance in most mammalian tissues. However, sensitive mass spectrometry techniques have provided valuable data.

| Biological Context | Sample Type | m6dA Level (vs. dA) | Key Finding | Reference |

| Normal Growth | HepG2 Cells (gDNA) | ~0.3 ppm (~0.00003%) | Very low basal level in genomic DNA. | [9] |

| Normal Growth | HepG2 Cells (mtDNA) | ~400 ppm (~0.04%) | At least 1,300-fold higher in mtDNA than gDNA. | [9][10] |

| Hypoxia Stress | HepG2 Cells (mtDNA) | Further Elevated | m6dA levels increase in mtDNA under hypoxic stress. | [9][10] |

| Neuronal Activation | Primary Cortical Neurons | Significant Increase | m6dA is an inducible modification in post-mitotic neurons. | [2] |

| Chronic Stress | Mouse Prefrontal Cortex | Increased Accumulation | Chronic stress is associated with higher m6dA levels. | [2] |

Note: ppm = parts per million (m6dA molecules per 1,000,000 deoxyadenosine molecules).

Experimental Protocols for m6dA Analysis

The study of m6dA relies on several key experimental techniques to detect, quantify, and visualize this modification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is the gold standard for accurate quantification of DNA modifications.[1] It offers ultra-high sensitivity, which is crucial for detecting the low abundance of m6dA in mammalian DNA.[1]

Methodology:

-

DNA Extraction: Isolate high-quality genomic or mitochondrial DNA from cells or tissues. Ensure samples are free from RNA contamination by treating with RNase A.

-

DNA Digestion: Digest the DNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 followed by alkaline phosphatase.

-

Chromatographic Separation: Inject the nucleoside mixture into a UHPLC system. The nucleosides are separated on a reverse-phase column based on their physicochemical properties. This step is critical to separate 2'-deoxy-N6-methyladenosine (m6dA) from N6-methyladenosine (m6A) from any residual RNA.[1]

-

Mass Spectrometry Detection: The separated nucleosides are introduced into a tandem mass spectrometer (e.g., a triple quadrupole). The instrument is set to selectively monitor the specific mass-to-charge (m/z) transitions for m6dA and the unmodified deoxyadenosine (dA).

-

Quantification: The amount of m6dA is determined by comparing its signal intensity to that of dA, often using a standard curve generated from known amounts of pure nucleosides.

Dot Blot Analysis

A dot blot is a semi-quantitative method used to assess global changes in m6dA levels.[25][26][27][28] It is faster and less technically demanding than mass spectrometry.

Methodology:

-

Sample Preparation: Isolate DNA and measure its concentration accurately. Prepare a series of dilutions of the DNA samples.

-

Denaturation: Denature the double-stranded DNA by heating at 95-100°C for 10 minutes, followed by immediate chilling on ice to prevent re-annealing.[25][28]

-

Membrane Application: Spot the denatured DNA samples directly onto a nitrocellulose or nylon membrane (e.g., Hybond-N+).[28]

-

Crosslinking: Allow the membrane to air dry, then immobilize the DNA by UV crosslinking.[28]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T) to prevent non-specific antibody binding.[28][29]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6dA overnight at 4°C with gentle shaking.[25][28]

-

Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBS-T) to remove unbound primary antibody.[25][28]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[28] The signal intensity correlates with the amount of m6dA in the sample.

Immunofluorescence (IF) Staining

Immunofluorescence allows for the visualization of m6dA within the cellular context, providing spatial information (e.g., nuclear vs. mitochondrial localization).[1][30]

Methodology:

-

Cell Preparation: Grow cells on glass coverslips.

-

Fixation and Permeabilization: Fix the cells (e.g., with 100% methanol at -20°C for 10 minutes) to preserve cellular structures and permeabilize the membranes to allow antibody entry.[30][31][32]

-

RNase Treatment: To ensure the signal is specific to DNA m6dA, treat the cells with RNase A (e.g., 2 µg/mL in blocking buffer for 30 minutes at 37°C) to digest RNA.[30]

-

Blocking: Block non-specific sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.[30]

-

Primary Antibody Incubation: Incubate the cells with the primary anti-m6dA antibody (e.g., diluted 1:500 in PBS) for 30-60 minutes at room temperature in a humidified chamber.[30][33]

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.[32][34]

-

Mounting and Visualization: After final washes, mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus). Visualize the fluorescent signal using a fluorescence or confocal microscope.

Implications for Disease and Drug Development

The dynamic regulation of m6dA in response to stress implicates it in the pathophysiology of numerous human diseases.

-

Cancer: Cellular stress, particularly oxidative and metabolic stress, is a hallmark of the tumor microenvironment.[18][35] The ability of m6dA to regulate gene expression and the DNA damage response suggests it may play a role in tumor initiation, progression, and resistance to therapy.[4][18] Enzymes that write and erase m6dA could represent novel targets for cancer treatment.

-

Neurodegenerative Diseases: The brain is highly vulnerable to oxidative stress and protein aggregation, key features of diseases like Alzheimer's and Parkinson's.[5][6][7][8] Alterations in m6dA levels in response to chronic stress and in neurodegenerative models suggest that dysregulation of this epigenetic mark contributes to neuronal dysfunction and death.[2][7][8] Targeting m6dA pathways could offer new therapeutic avenues for these conditions.

Conclusion and Future Directions

N6-methyldeoxyadenosine is emerging from the shadow of 5-methylcytosine to be recognized as a key epigenetic regulator in mammals. Its dynamic control and significant enrichment in mitochondria position it as a critical mediator of cellular stress responses. The link between m6dA and the adaptation to hypoxia, oxidative stress, and DNA damage opens up exciting new avenues for understanding cell physiology and disease.

Future research will need to focus on identifying the full complement of m6dA "reader" proteins, mapping the genome-wide distribution of m6dA under various stress conditions with greater precision, and further elucidating the downstream signaling pathways it governs. For drug development professionals, the enzymes that regulate m6dA levels present a promising new class of targets for therapeutic intervention in a wide range of stress-associated diseases.

References

- 1. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DNA modification N6-methyl-2’-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the diversity of DNA base modifications with N6-methyldeoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA N6-methyldeoxyadenosine in mammals and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | m6A RNA methylation in brain injury and neurodegenerative disease [frontiersin.org]

- 6. m6A RNA methylation in brain injury and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The m6A Modification in Neurodegenerative Disease: A Cellular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. YTH Domain Proteins: A Family of m6A Readers in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Linking the YTH domain to cancer: the importance of YTH family proteins in epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. YTH Domain: A Family of N6-methyladenosine (m6A) Readers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The YTH domain‐containing protein family: Emerging players in immunomodulation and tumour immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. YTH Domain: A Family of N6-methyladenosine (m6A) Readers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. N6-methyldeoxyadenine is a transgenerational epigenetic signal for mitochondrial stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cross-Talk between Oxidative Stress and m6A RNA Methylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cross-Talk between Oxidative Stress and m6A RNA Methylation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Extracellular matrix detached cancer cells resist oxidative stress by increasing histone demethylase KDM6 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The crosstalk of m6A-modified RNA with DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. escholarship.org [escholarship.org]

- 24. maxplanckneuroscience.org [maxplanckneuroscience.org]

- 25. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]

- 27. Dot blot protocol | Abcam [abcam.com]

- 28. static.igem.org [static.igem.org]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. m6A visualization/immunofluorescence of DamID [protocols.io]

- 31. biorxiv.org [biorxiv.org]

- 32. scbt.com [scbt.com]

- 33. usbio.net [usbio.net]

- 34. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 35. The Role of m6A-RNA modifications in cellular stress responses - ILANIT 2020 [program.eventact.com]

N6-Dimethyldeoxyadenosine: A Novel Epigenetic Regulator in Mitochondrial DNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Recent scientific discoveries have unveiled the presence of N6-Dimethyldeoxyadenosine (d2A), more commonly known in the literature as N6-methyldeoxyadenosine (6mA), as a significant epigenetic modification within mitochondrial DNA (mtDNA).[1][2][3][4][5][6] This finding challenges the traditional understanding of mitochondrial genetics and opens new avenues for research into mitochondrial function, cellular metabolism, and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the current knowledge regarding 6mA in mtDNA, including its quantification, the enzymatic machinery responsible for its deposition, and its functional implications. Detailed experimental protocols and visual representations of key processes are included to facilitate further investigation in this burgeoning field.

Presence and Quantification of this compound in mtDNA

Contrary to earlier beliefs that eukaryotic DNA methylation was confined to 5-methylcytosine (5mC), compelling evidence now demonstrates that 6mA is not only present but is significantly enriched in the mitochondrial genome of mammals and other organisms.[1][2][3][4][5][6] Studies have shown that the concentration of 6mA in mtDNA can be substantially higher than in nuclear genomic DNA (gDNA).

Quantitative Data Summary

| Cell Line/Organism | Fold Enrichment of 6mA in mtDNA vs. gDNA | Approximate 6mA Modifications per mtDNA Molecule (Normal Conditions) | Reference |

| HepG2 (Human) | At least 1,300-fold | ~4 | [1][3][5][6][7] |

| 143B (Human) | Data available in source | Data available in source | [1] |

| MDA-MB-231 (Human) | Data available in source | Data available in source | [1] |

| C. elegans | Present, levels increase with age | Data available in source | [2][4][8] |

| Drosophila melanogaster | Present, levels increase with age | Data available in source | [2][8] |

| Dog | Present, levels increase with age | Data available in source | [2][8] |

Under cellular stress conditions such as hypoxia, the level of 6mA in mtDNA can be further elevated.[1][3][5][6] For instance, in HepG2 cells, a 48-hour hypoxia treatment resulted in a 3-fold increase in the 6mA/dA ratio in mtDNA, corresponding to approximately 12 or more 6mA modifications per mtDNA molecule.[1]

The Enzymatic Machinery: METTL4

The primary enzyme responsible for catalyzing the methylation of deoxyadenosine to form 6mA in mammalian mtDNA has been identified as Methyltransferase-like protein 4 (METTL4).[1][3][5][6][7][9] METTL4 is a putative methyltransferase that mediates the deposition of this epigenetic mark, thereby influencing mitochondrial gene expression and function.

Functional Implications of 6mA in mtDNA

The presence of 6mA in mtDNA is not a passive modification; it plays a crucial regulatory role in several mitochondrial processes:

-

Transcriptional Regulation: 6mA modification can attenuate mtDNA transcription.[1][3][5][6] This is achieved, at least in part, by repressing the binding and DNA-bending activity of the mitochondrial transcription factor A (TFAM).[1][3][5][6]

-

mtDNA Replication: The presence of 6mA is associated with a reduction in mtDNA copy number.[1][3][5][6]

-

Mitochondrial Stress Response: The elevation of 6mA levels under hypoxic conditions suggests a role for this modification in the cellular response to stress.[1][3][5][6]

-

Aging: Studies in organisms like C. elegans, Drosophila, and dogs have shown that 6mA levels in mtDNA progressively increase with age, suggesting it may serve as a biomarker for aging.[2][8]

-

Disease: Emerging research indicates a link between METTL4-mediated 6mA modification in mtDNA and macrophage inflammation, as well as the progression of atherosclerosis.[9]

Key Experimental Protocols

Quantification of 6mA in mtDNA by UHPLC-QQQ-MS/MS

This method provides a highly sensitive and accurate quantification of 6mA levels.

Methodology:

-

Mitochondrial Isolation: Isolate crude mitochondria from cultured cells using differential centrifugation.

-

mtDNA Purification: Purify mtDNA from the isolated mitochondria. Ensure the removal of nuclear DNA and RNA contaminants by treating with appropriate nucleases.

-

DNA Digestion: Digest the purified mtDNA into individual deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

UHPLC-QQQ-MS/MS Analysis: Separate and detect the deoxynucleosides using an ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. Quantify the amount of 6mA relative to deoxyadenosine (dA).

PCR-based Detection of Relative 6mA Levels

This method offers a reliable way to determine the relative abundance of 6mA at specific sites.

Methodology:

-

Genomic DNA Digestion: Digest total genomic DNA with the restriction enzyme DpnI, which specifically cleaves at GATC sites when the adenine is methylated.

-

Linker Ligation: Ligate a specific DNA linker to the digested DNA fragments.

-

PCR Amplification: Perform PCR amplification of the target mitochondrial DNA region using primers specific to the linker and the target sequence. The amount of PCR product will be proportional to the level of 6mA at the DpnI recognition sites.

Signaling Pathways and Workflows

METTL4-Mediated Regulation of Mitochondrial Transcription

Caption: METTL4 methylates deoxyadenosine in mtDNA, inhibiting TFAM binding and reducing transcription.

Experimental Workflow for 6mA Quantification

Caption: Workflow for the quantification of 6mA in mtDNA using mass spectrometry.

Future Directions

The discovery of 6mA in mtDNA has opened up a new field of "mitoepigenetics." Future research will likely focus on:

-

Identifying other potential mtDNA methyltransferases and demethylases.

-

Mapping the specific locations of 6mA across the mitochondrial genome and understanding the sequence context.

-

Elucidating the role of mtDNA 6mA in a wider range of physiological and pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer.

-

Exploring the potential of targeting METTL4 and other related enzymes for therapeutic interventions.

The study of this compound in mitochondrial DNA is a rapidly evolving area with the potential to significantly impact our understanding of mitochondrial biology and its role in human health and disease. This guide provides a solid foundation for researchers and professionals looking to contribute to this exciting field.

References

- 1. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longevies.com [longevies.com]

- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 4. nanoporetech.com [nanoporetech.com]

- 5. N6-Deoxyadenosine Methylation in Mammalian Mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]